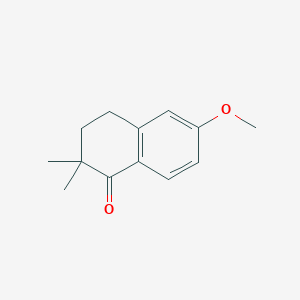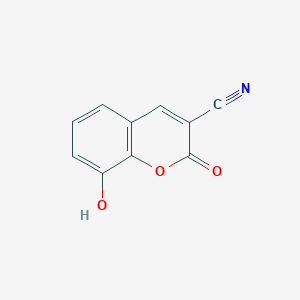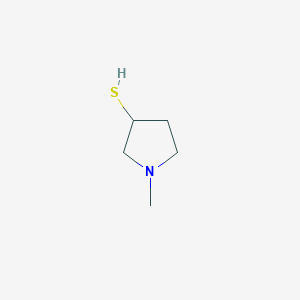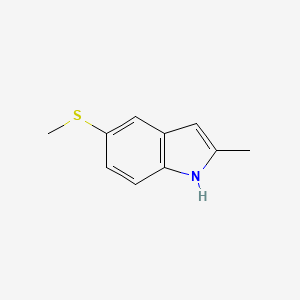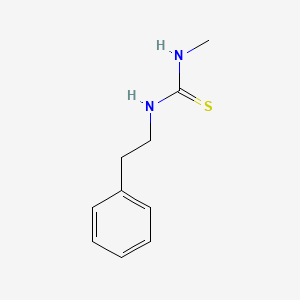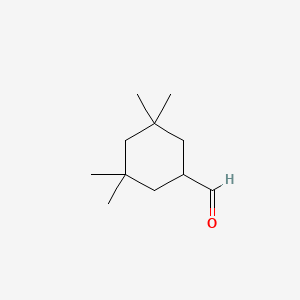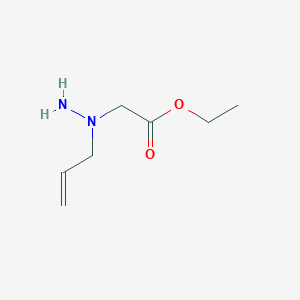
Ethyl N-allyl-N-aminoglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-allyl-N-aminoglycinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various applications, including as solvents and intermediates in organic synthesis . This compound is of particular interest due to its unique structure, which includes an allylhydrazino group attached to an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-allylhydrazino)acetate typically involves the reaction of ethyl acetate with allylhydrazine under specific conditions. One common method is the Fischer esterification, where ethyl acetate is reacted with allylhydrazine in the presence of an acidic catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethyl (1-allylhydrazino)acetate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-allyl-N-aminoglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the allylhydrazino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or hydrazines .
Scientific Research Applications
Ethyl N-allyl-N-aminoglycinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl (1-allylhydrazino)acetate involves its interaction with specific molecular targets and pathways. The allylhydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ester moiety can also undergo hydrolysis to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester used widely as a solvent.
Allylhydrazine: A related compound with similar reactivity but lacking the ester group.
Ethyl hydrazinoacetate: Similar structure but with a hydrazino group instead of an allylhydrazino group.
Uniqueness
Ethyl N-allyl-N-aminoglycinate is unique due to the presence of both an ester and an allylhydrazino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
671198-40-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
ethyl 2-[amino(prop-2-enyl)amino]acetate |
InChI |
InChI=1S/C7H14N2O2/c1-3-5-9(8)6-7(10)11-4-2/h3H,1,4-6,8H2,2H3 |
InChI Key |
IDQULKYMMWYVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC=C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730396.png)
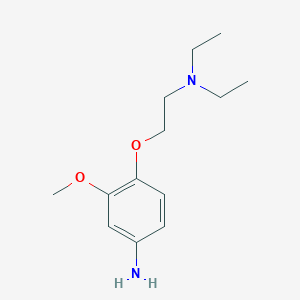
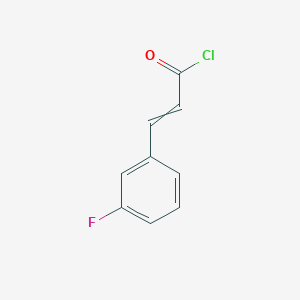
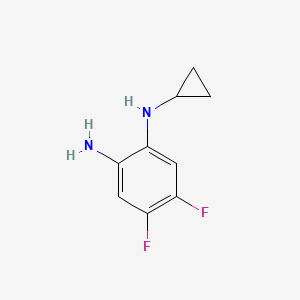

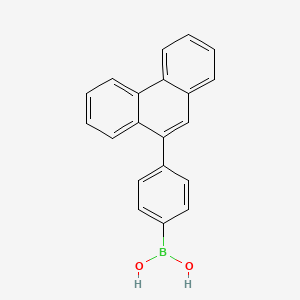
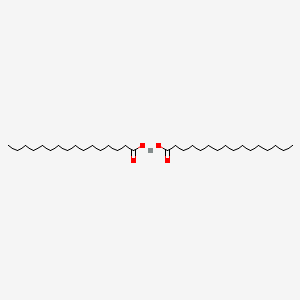
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-fluoro-, (1S,2R,4S,5S,6S)-(9CI)](/img/structure/B8730434.png)
